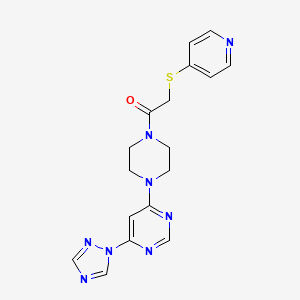
2,5-Difluoro-4-formylbenzonitrile
Vue d'ensemble
Description
2,5-Difluoro-4-formylbenzonitrile is a chemical compound with the linear formula C8H3F2NO . It has a molecular weight of 167.11 . The compound is typically stored at 4°C under nitrogen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3F2NO/c9-7-2-6(4-12)8(10)1-5(7)3-11/h1-2,4H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Radiofluorination for Radiopharmaceuticals
One of the significant applications of derivatives similar to 2,5-Difluoro-4-formylbenzonitrile in scientific research is in the radiofluorination of compounds for creating radiopharmaceuticals. A study demonstrated that radiofluorinated 4-fluorobenzonitrile oxide and N-hydroxy-4-fluorobenzimidoyl chloride could react rapidly with different alkenes and alkynes under mild conditions. These reactions are particularly suitable for preparing low-molecular-weight radiopharmaceuticals and, in strain-promoted variants, for easily labeling sensitive biopolymers (Zlatopolskiy et al., 2012).
Meisenheimer Complex Formation
Another application area is the study of Meisenheimer complexes, which has been demonstrated with 3,5-dinitrobenzonitrile, a compound structurally related to this compound. Nuclear magnetic resonance spectroscopy showed that both 3,5-dinitrobenzonitrile and 3,5-dinitrobenzotrifluoride form Meisenheimer-type σ-complexes with various nucleophiles in solution, indicating the attack occurs at both the 2- and 4-positions (Foreman & Foster, 1969).
Development of Fluorinated Polymers
The compound has also been implicated in the synthesis and characterization of novel fluorinated poly(ether nitrile)s (PEN) derived from pentafluorobenzonitrile, showcasing the compound's utility as a valuable intermediate in producing materials with excellent solubilities, high thermal stabilities, and potential for casting into tough transparent films (Kimura et al., 2001).
Photovoltaic Applications
In the field of photovoltaics, derivatives of benzonitriles, like 4-amino-2-(trifluoromethyl)benzonitrile, have been applied as additives to polymer solar cells. These additives lead to increased power conversion efficiencies by enhancing the short-circuit current and fill factor, attributed to improved ordering of polymer chains and enhanced hole mobility (Jeong et al., 2011).
Structural and Spectroscopic Analysis
Additionally, the structural trends in mono-, di-, and pentafluorobenzonitriles have been explored using Fourier Transform Microwave (FTMW) spectroscopy. This research provides insights into the effects of fluorination on the geometry of the benzonitrile backbone, contributing to a better understanding of its electronic structure (Kamaee et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302, and precautionary statements include P261, P280, P304+P340, P305+P351+P338, and P405 .
Relevant Papers The MSDS for 2,5-Difluoro-4-formylbenzonitrile, as well as related peer-reviewed papers, technical documents, and similar products, can be found at Sigma-Aldrich .
Propriétés
IUPAC Name |
2,5-difluoro-4-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-6(4-12)8(10)1-5(7)3-11/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDWNYIXPZUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)


![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)

![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2990242.png)

![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)
![(E)-10,13-dimethyl-16-(4-nitrobenzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2990251.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)
![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)